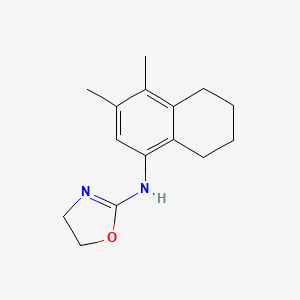![molecular formula C15H16N2O5 B14436406 1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil CAS No. 78097-06-0](/img/structure/B14436406.png)
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil is a synthetic organic compound that belongs to the class of uracil derivatives It is characterized by the presence of a benzoyloxy group attached to an ethoxy methyl chain, which is further connected to a methyluracil moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-(Benzoyloxy)ethanol: This intermediate is synthesized by reacting benzoyl chloride with ethylene glycol in the presence of a base such as pyridine.
Formation of 2-(Benzoyloxy)ethoxy methyl chloride: The intermediate 2-(Benzoyloxy)ethanol is then reacted with thionyl chloride to form the corresponding chloride.
Coupling with 5-methyluracil: The final step involves the reaction of 2-(Benzoyloxy)ethoxy methyl chloride with 5-methyluracil in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or ethoxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyloxy or ethoxy groups.
Reduction: Reduced derivatives with the removal of oxygen atoms.
Substitution: Substituted products with nucleophiles replacing the benzoyloxy or ethoxy groups.
Scientific Research Applications
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The benzoyloxy and ethoxy groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-[[2-(Benzoyloxy)ethoxy]methyl]uracil: Lacks the methyl group on the uracil moiety.
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-fluorouracil: Contains a fluorine atom instead of a methyl group on the uracil moiety.
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-chlorouracil: Contains a chlorine atom instead of a methyl group on the uracil moiety.
Uniqueness
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil is unique due to the presence of both benzoyloxy and ethoxy groups, which can influence its chemical reactivity and biological activity. The methyl group on the uracil moiety can also affect its interaction with molecular targets, potentially enhancing its therapeutic properties.
Properties
CAS No. |
78097-06-0 |
|---|---|
Molecular Formula |
C15H16N2O5 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[(5-methyl-2,4-dioxopyrimidin-1-yl)methoxy]ethyl benzoate |
InChI |
InChI=1S/C15H16N2O5/c1-11-9-17(15(20)16-13(11)18)10-21-7-8-22-14(19)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,18,20) |
InChI Key |
BVILVUXOHRXCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)COCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


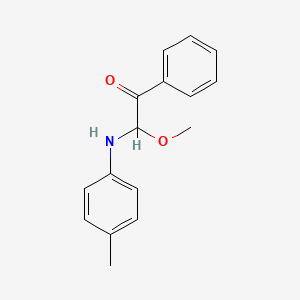

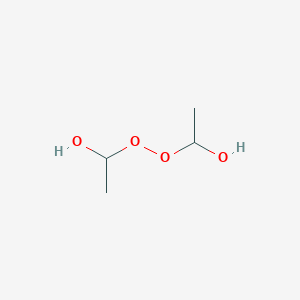
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
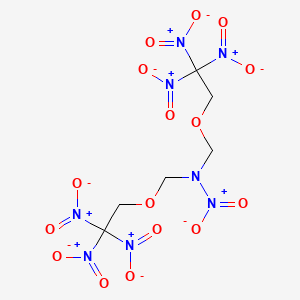
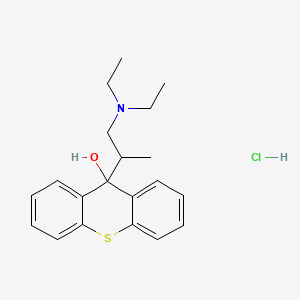
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)

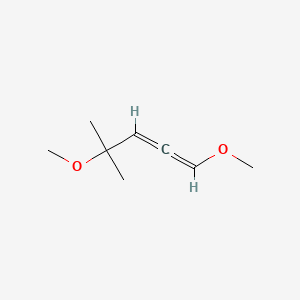
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
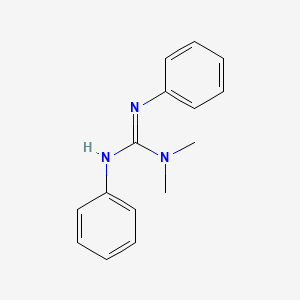
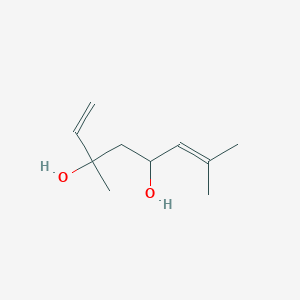
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
